

Flumiclorac-Pentyl (CAS No. 98349-24-7): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2,4,5-trifluorobenzoylacetate*

Cat. No.: B153913

[Get Quote](#)

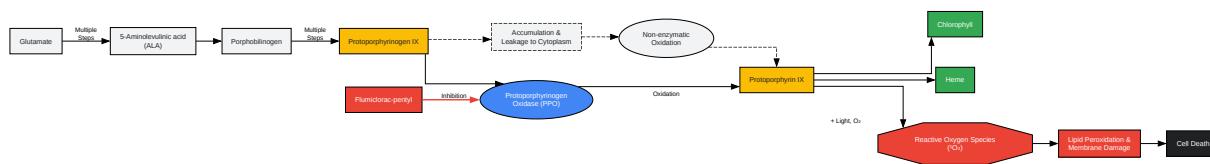
For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumiclorac-pentyl, with the CAS registry number 98349-24-7, is a post-emergence herbicide effective against a range of broadleaf weeds.^[1] As a member of the N-phenylphthalimide class of chemicals, its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a critical component in the chlorophyll and heme biosynthesis pathways in plants.^[1] This technical guide provides an in-depth overview of the chemical and physical properties, mechanism of action, toxicological profile, and methodologies for the analysis and efficacy testing of Flumiclorac-pentyl.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Flumiclorac-pentyl is presented in Table 1. This data is essential for understanding its environmental fate, formulating products, and developing analytical methods.


Property	Value	Reference
CAS Number	98349-24-7	
IUPAC Name	pentyl [2-chloro-5-(cyclohex-1-ene-1,2-dicarboximido)-4-fluorophenoxy]acetate	
Molecular Formula	C ₂₁ H ₂₃ ClFNO ₅	[2]
Molecular Weight	423.86 g/mol	[2]
Appearance	Colorless to pale yellow liquid	
Melting Point	90-91 °C	
Boiling Point	558.0 ± 50.0 °C (Predicted)	
Density	1.3316 g/cm ³ at 20 °C	
Water Solubility	Low	[1]
Log P (octanol/water)	4.8	[3]
Vapor Pressure	Volatile	[1]

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Flumiclorac-pentyl exerts its herbicidal activity by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This enzyme catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a key step in the biosynthesis of both chlorophylls and hemes.

The inhibition of PPO by Flumiclorac-pentyl leads to the accumulation of protoporphyrinogen IX in the plant cells. This excess protoporphyrinogen IX leaks from the chloroplast into the cytoplasm, where it is rapidly oxidized to protoporphyrin IX by non-enzymatic processes. Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates highly reactive singlet oxygen (¹O₂), which initiates a cascade of oxidative damage. This leads to lipid peroxidation of cell membranes, causing loss of membrane integrity, leakage of cellular contents, and ultimately, rapid cell death. The visual symptoms in susceptible plants include

wilting, necrosis, and desiccation, typically appearing within hours of application in the presence of sunlight.

[Click to download full resolution via product page](#)

Figure 1: Signaling pathway of Flumiclorac-pentyl's herbicidal action.

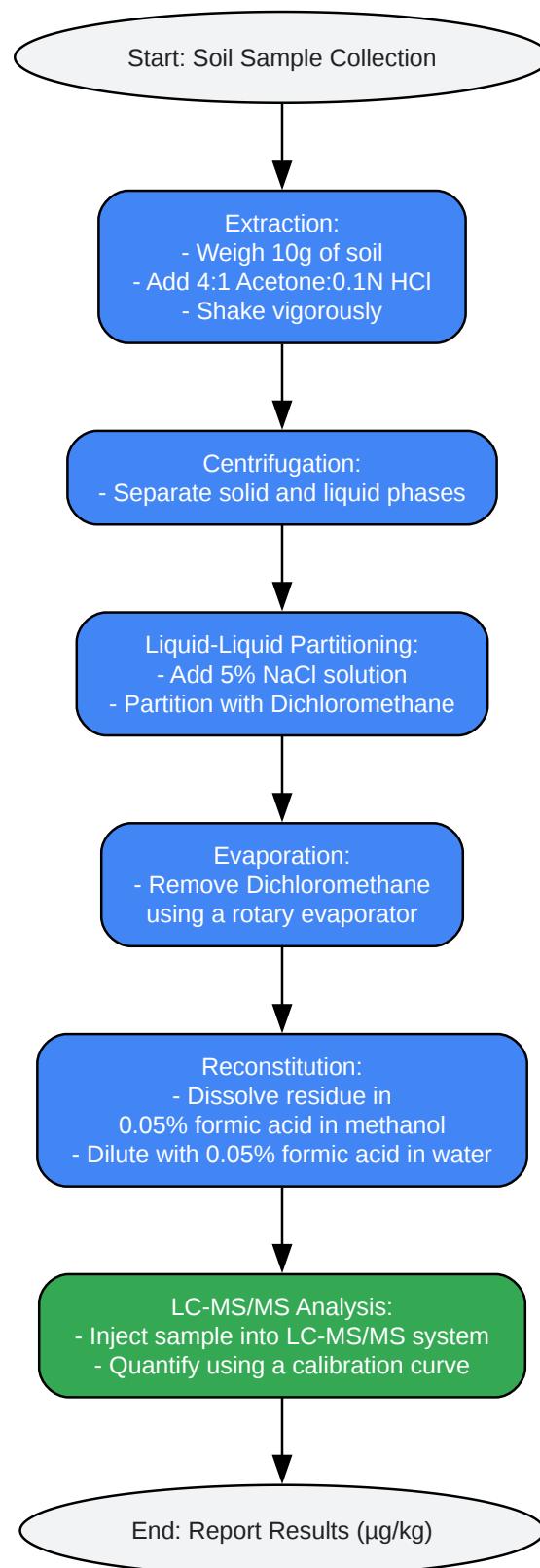
Uses

Flumiclorac-pentyl is primarily used as a post-emergence herbicide for the control of problematic broadleaf weeds in various agricultural settings.

Target Weeds:

- Cocklebur (*Xanthium strumarium*)[1]
- Ragweed (*Ambrosia artemisiifolia*)[1]
- Velvetleaf (*Abutilon theophrasti*)
- Morningglory (*Ipomoea* spp.)
- Pigweeds (*Amaranthus* spp.)
- Smartweeds (*Polygonum* spp.)

- Lambsquarters (Chenopodium album)[4]


Example Applications:

- Corn[1]
- Soybeans[1]
- Cotton[1]

Experimental Protocols

Analytical Method for Determination in Soil

The following protocol is a representative method for the quantitative determination of Flumiclorac-pentyl and its primary acid metabolite in soil using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for the analysis of Flumiclorac-pentyl in soil.

Herbicidal Efficacy Testing (Post-emergence)

This protocol is based on the OECD Guideline 208 for Terrestrial Plant Toxicity Tests and is designed to assess the post-emergence efficacy of Flumiclorac-pentyl on target broadleaf weeds.

- **Test Species:** Select target weed species such as *Xanthium strumarium* (Cocklebur) or *Ambrosia artemisiifolia* (Ragweed).
- **Plant Cultivation:** Grow plants from seed in pots containing a suitable sterile growing medium. Maintain in a controlled environment (growth chamber or greenhouse) with defined temperature, humidity, and photoperiod.
- **Application:** Apply Flumiclorac-pentyl when the plants have reached the 2-4 true leaf stage. Use a precision sprayer to apply the herbicide formulation at a range of doses, including a control (no herbicide).
- **Observations:** Assess the plants for visual injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
- **Data Collection:** At the end of the study period (typically 21 days), harvest the above-ground plant material, and determine the fresh and dry weight.
- **Data Analysis:** Analyze the data to determine the dose-response relationship and calculate endpoints such as the GR_{50} (the dose causing a 50% reduction in plant growth) or ED_{50} (the dose causing a 50% effect).

Toxicological Studies

The following are generalized protocols for key toxicological studies based on OECD guidelines.

- **Test Species:** Wistar or Sprague-Dawley rats.
- **Groups:** At least three dose groups and a concurrent control group, with an equal number of male and female animals in each group.
- **Administration:** Administer Flumiclorac-pentyl daily by gavage or in the diet for 90 days.

- Observations: Conduct daily clinical observations and weekly measurements of body weight and food consumption.
- Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.
- Pathology: Perform a full necropsy on all animals. Weigh key organs and conduct histopathological examination of a comprehensive set of tissues.
- Endpoints: Determine the No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL).
- Test Species: New Zealand White rabbits.
- Groups: At least three dose groups and a concurrent control group of pregnant females.
- Administration: Administer Flumiclorac-pentyl daily by gavage during the period of major organogenesis.
- Maternal Observations: Monitor for clinical signs, body weight, and food consumption.
- Fetal Examination: Near the end of gestation, sacrifice the does and examine the uterine contents. Evaluate the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Examine fetuses for external, visceral, and skeletal abnormalities.
- Endpoints: Determine the maternal and developmental NOAEL and LOAEL.
- Test Species: Hartley albino guinea pigs.
- Induction Phase: Apply Flumiclorac-pentyl topically to the shaved skin of the test group animals under an occlusive patch once a week for three weeks.
- Challenge Phase: Two weeks after the final induction exposure, apply a non-irritating concentration of Flumiclorac-pentyl to a naive skin site on both the test and control animals.
- Evaluation: Score the skin reactions (erythema and edema) at 24 and 48 hours after patch removal.

- Endpoint: Classify the substance as a sensitizer or non-sensitizer based on the incidence and severity of the skin reactions in the test group compared to the control group.

Quantitative Data Summary

While specific proprietary study data for Flumiclorac-pentyl is not publicly available, the following tables present a compilation of available data and representative endpoints that would be determined through the experimental protocols described above.

Table 2: Toxicological Profile of Flumiclorac-pentyl

Study Type	Species	Endpoint	Value	Reference
Acute Oral LD ₅₀	Rat	LD ₅₀	> 5000 mg/kg	
Acute Dermal LD ₅₀	Rat	LD ₅₀	> 2000 mg/kg	
Acute Inhalation LC ₅₀	Rat	LC ₅₀	> 5.6 mg/L	
Eye Irritation	Rabbit	Mild irritant		
Skin Irritation	Rabbit	Slight irritant		
Skin Sensitization	Guinea Pig	Sensitizer		
90-Day Oral Toxicity	Rat	NOAEL	Data not publicly available	
Developmental Toxicity	Rabbit	Maternal NOAEL	Data not publicly available	
Developmental NOAEL	Data not publicly available			

Table 3: Herbicidal Efficacy of Flumiclorac-pentyl

| Target Weed | Endpoint | Value (g a.i./ha) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | Xanthium strumarium | GR₅₀ | Data not publicly available | | Ambrosia artemisiifolia | GR₅₀ | Data not

publicly available | | | Abutilon theophrasti | GR₅₀ | Data not publicly available | | | Ipomoea spp. | GR₅₀ | Data not publicly available | |

Conclusion

Flumiclorac-pentyl is an effective post-emergence herbicide with a well-defined mechanism of action. Its utility in controlling a range of problematic broadleaf weeds in major crops makes it a valuable tool in agriculture. The information presented in this technical guide, including its physicochemical properties, mode of action, and the detailed experimental protocols for its analysis and evaluation, provides a comprehensive resource for researchers, scientists, and professionals in the field of drug and pesticide development. Further research to determine and publish specific quantitative efficacy and toxicological data would be beneficial for a more complete public understanding of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Flumiclorac-pentyl (Ref: S 23031) [sitem.herts.ac.uk]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Flumiclorac-pentyl | C21H23ClFNO5 | CID 443048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalwarehouse.com [chemicalwarehouse.com]
- To cite this document: BenchChem. [Flumiclorac-Pentyl (CAS No. 98349-24-7): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b153913#cas-number-98349-24-7-properties-and-uses>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com